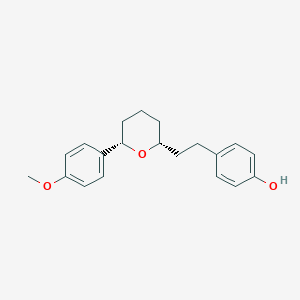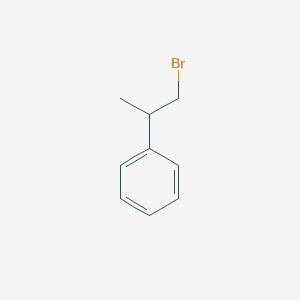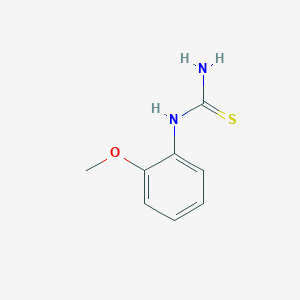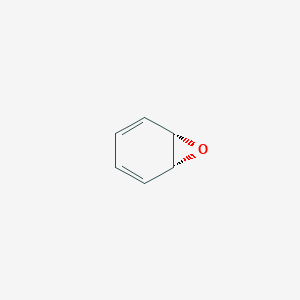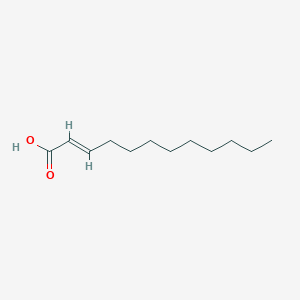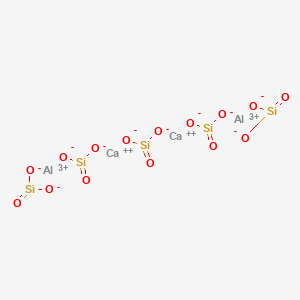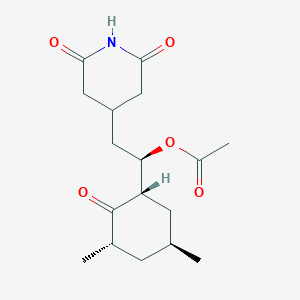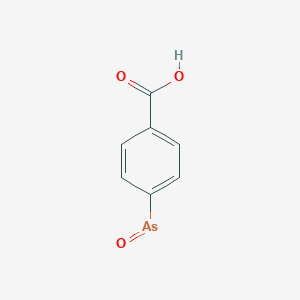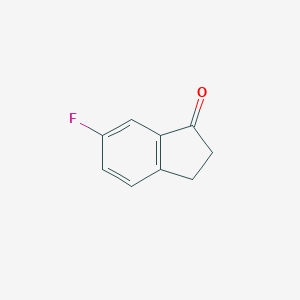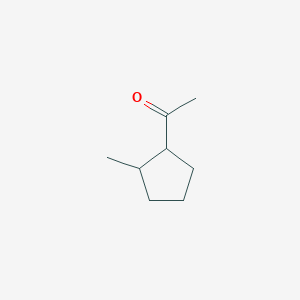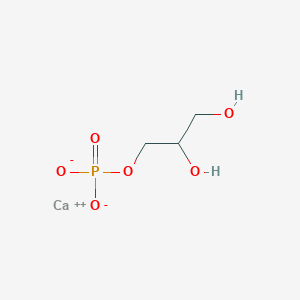
5-(3-Buten-1-ynyl)-2,2'-bithiophene
Descripción general
Descripción
5-(3-Buten-1-ynyl)-2,2'-bithiophene, also known as BBTh, is a conjugated molecule that has gained significant attention in the scientific community due to its unique properties. BBTh is a versatile compound that can be used in various applications such as organic photovoltaics, organic field-effect transistors, and organic light-emitting diodes. The synthesis of BBTh has been extensively studied, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of 5-(3-Buten-1-ynyl)-2,2'-bithiophene in organic electronics is based on its conjugated structure. 5-(3-Buten-1-ynyl)-2,2'-bithiophene has a planar structure with alternating double bonds, which allows it to delocalize electrons over the entire molecule. This delocalization of electrons leads to the formation of a continuous pi-electron system, which enhances the charge transport properties of 5-(3-Buten-1-ynyl)-2,2'-bithiophene. In addition, the buten-1-ynyl group in 5-(3-Buten-1-ynyl)-2,2'-bithiophene provides a strong electron-donating ability, which further enhances its charge transport properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 5-(3-Buten-1-ynyl)-2,2'-bithiophene. However, studies have shown that 5-(3-Buten-1-ynyl)-2,2'-bithiophene is non-toxic and does not have any significant adverse effects on human health. 5-(3-Buten-1-ynyl)-2,2'-bithiophene has been used in vitro to study the interaction of organic molecules with living cells, and it has shown good biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Buten-1-ynyl)-2,2'-bithiophene in lab experiments include its high purity, good solubility in organic solvents, and good stability under normal laboratory conditions. However, the main limitation of using 5-(3-Buten-1-ynyl)-2,2'-bithiophene is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 5-(3-Buten-1-ynyl)-2,2'-bithiophene. One direction is to investigate the use of 5-(3-Buten-1-ynyl)-2,2'-bithiophene in organic solar cells, where it has shown promising results in terms of power conversion efficiency. Another direction is to explore the use of 5-(3-Buten-1-ynyl)-2,2'-bithiophene in organic light-emitting diodes, where it has shown good electroluminescence properties. Furthermore, the use of 5-(3-Buten-1-ynyl)-2,2'-bithiophene as a hole transport material in organic field-effect transistors can also be explored. Finally, the synthesis of new derivatives of 5-(3-Buten-1-ynyl)-2,2'-bithiophene with improved properties can be investigated.
Aplicaciones Científicas De Investigación
5-(3-Buten-1-ynyl)-2,2'-bithiophene has been extensively studied for its applications in organic electronics. It has been used as an electron donor material in organic photovoltaics, where it has shown good performance in terms of power conversion efficiency. 5-(3-Buten-1-ynyl)-2,2'-bithiophene has also been used as a hole transport material in organic field-effect transistors, where it has shown high mobility and stability. In addition, 5-(3-Buten-1-ynyl)-2,2'-bithiophene has been used as an emitter material in organic light-emitting diodes, where it has shown good electroluminescence properties.
Propiedades
IUPAC Name |
2-but-3-en-1-ynyl-5-thiophen-2-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S2/c1-2-3-5-10-7-8-12(14-10)11-6-4-9-13-11/h2,4,6-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAIEOFEEWQORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#CC1=CC=C(S1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150400 | |
| Record name | 5-(3-Buten-1-ynyl)-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Buten-1-ynyl)-2,2'-bithiophene | |
CAS RN |
1134-61-8 | |
| Record name | 5-(3-Buten-1-ynyl)-2,2′-bithienyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Buten-1-ynyl)-2,2'-bithiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(3-Buten-1-ynyl)-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

